molecular formula C13H19BO2S B1587145 4 4 5 5-TETRAMETHYL-2-PHENYLSULFANYLMET& CAS No. 66080-23-7

4 4 5 5-TETRAMETHYL-2-PHENYLSULFANYLMET&

Cat. No.: B1587145
CAS No.: 66080-23-7
M. Wt: 250.2 g/mol
InChI Key: DGPGLPBMZOKGON-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane is a boronic ester compound with the molecular formula C13H19BO2S and a molecular weight of 250.16 g/mol . This compound is known for its unique structure, which includes a boron atom bonded to a phenylsulfanylmethyl group and a dioxaborolane ring. It is used in various research and industrial applications due to its reactivity and stability.

Preparation Methods

The synthesis of 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane typically involves the reaction of pinacol with phenylsulfanylmethylboronic acid under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols or thiols.

    Substitution: The phenylsulfanylmethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new carbon-sulfur bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or THF, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane has a wide range of scientific research applications:

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane can be compared with other boronic esters and boronic acids, such as:

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(phenylsulfanylmethyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-17-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPGLPBMZOKGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405494
Record name 4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66080-23-7
Record name 4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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